molecular formula C18H15N5O4S B2880759 methyl 5-(((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate CAS No. 863500-86-1

methyl 5-(((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B2880759
CAS No.: 863500-86-1
M. Wt: 397.41
InChI Key: QEBCAHLPAMQKLU-UHFFFAOYSA-N
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Description

Methyl 5-(((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a triazolopyrimidine core fused with a triazole ring and a pyrimidine moiety. Key structural attributes include:

  • Triazolopyrimidine backbone: A nitrogen-rich bicyclic system known for its role in medicinal chemistry, particularly in kinase inhibition and nucleic acid interactions.
  • 4-Methoxyphenyl substituent: Attached to the triazole ring, this group enhances hydrophobic interactions and may influence binding affinity in biological targets.
  • Furan-2-carboxylate ester: Contributes to solubility and serves as a recognition motif in enzymatic or receptor-binding contexts.

Properties

IUPAC Name

methyl 5-[[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O4S/c1-25-12-5-3-11(4-6-12)23-16-15(21-22-23)17(20-10-19-16)28-9-13-7-8-14(27-13)18(24)26-2/h3-8,10H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBCAHLPAMQKLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC4=CC=C(O4)C(=O)OC)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 5-(((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological implications based on existing research.

Structural Characteristics

Chemical Structure : The compound features a complex structure involving a furan ring, a triazolo[4,5-d]pyrimidine moiety, and a methoxyphenyl group.

Molecular Formula : C₁₄H₁₃N₅O₃S
Molecular Weight : 331.35 g/mol
CAS Number : 863500-89-4

The presence of the methoxy group enhances the compound's lipophilicity, which is crucial for its biological activity.

The primary target of this compound is Ubiquitin-Specific Protease 28 (USP28) . The interaction occurs through hydrogen bonding between the nitrogen atom in the pyridine ring and specific amino acids in the enzyme. This interaction is critical for its antitumor activity, particularly against various cancer cell lines.

Antitumor Activity

Research indicates that this compound exhibits potent antitumor properties. Notable findings include:

  • Cell Lines Tested : The compound has shown significant activity against MGC-803 and HeLa cancer cell lines.
  • IC₅₀ Values : In studies, it demonstrated IC₅₀ values comparable to standard chemotherapeutic agents.
Cell LineIC₅₀ Value (μM)Comparison
MGC-8030.62More potent than raltitrexed
HeLa0.47Comparable to doxorubicin

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Research suggests that similar triazolo[4,5-d]pyrimidine derivatives have shown effectiveness against bacteria such as E. coli and S. aureus.

PathogenMinimum Inhibitory Concentration (MIC)
E. coli0.046 μM
S. aureus0.68 μM

Study on Antitumor Efficacy

In a study published in a peer-reviewed journal, this compound was tested against a panel of cancer cell lines. The results indicated:

  • High Potency : The compound inhibited cell proliferation significantly across multiple cancer types.
  • Mechanistic Insights : The study provided insights into the molecular pathways affected by the compound, particularly its role in apoptosis induction.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics due to its lipophilicity. This property enhances its potential bioavailability when administered.

Comparison with Similar Compounds

Structural Analog: 3-((((2R,3R,4R,5R)-2-((Bis(4-methoxyphenyl)(phenyl)Methoxy)Methyl)-4-((tert-Butyldimethylsilyl)Oxy)-5-(2-(((E)-3,7-Dimethyl-Octa-2,6-Dien-1-yl)Thio)-4-Oxopyrimidin-1(4H)yl)Tetrahydrofuran-3-yl)Oxy)-(Diisopropylamino)Phosphino)Propanenitrile ()

Property Target Compound Compound from
Core Structure Triazolopyrimidine Modified pyrimidine with terpene side chain
Key Substituents 4-Methoxyphenyl, furan carboxylate Terpene (3,7-dimethyl-octa-2,6-dienyl), sugar moiety
Biological Relevance Likely kinase/nucleic acid interactions Nucleoside analog (antiviral/anticancer potential)
Synthetic Route Not specified in evidence Complex protecting-group chemistry

Analysis :
The compound in incorporates a terpene-derived thioether and a protected sugar moiety, suggesting applications in nucleoside-based therapies. In contrast, the target compound’s triazolopyrimidine core and furan carboxylate side chain may favor interactions with kinases or DNA repair enzymes. The thioether linkage in both compounds enhances stability, but the terpene chain in likely increases lipophilicity, reducing aqueous solubility compared to the target’s furan ester .

Structural Analog: Thiazolo[4,5-d]Pyrimidine Derivatives ()

Property Target Compound Thiazolo[4,5-d]Pyrimidine ()
Core Structure Triazolo[4,5-d]pyrimidine Thiazolo[4,5-d]pyrimidine
Key Substituents 4-Methoxyphenyl, methyl-furan carboxylate Coumarin/chromenone, phenyl, thioxo groups
Biological Activity Unspecified (structural analogs inhibit kinases) Anticancer, antimicrobial
Synthesis Likely multi-step nucleophilic substitution Microwave-assisted condensation

Analysis: Replacing the triazole ring with a thiazole (as in ) introduces sulfur, altering electronic properties and hydrogen-bonding capacity. The target compound’s methoxyphenyl and furan carboxylate groups may improve selectivity for specific protein domains compared to the coumarin-linked derivatives in , which exhibit broader bioactivity .

Structural Analog: Ethyl 7-Methyl-3-Oxo-5-Phenyl-2-(2,4,6-Trimethoxybenzylidene)-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate ()

Property Target Compound Compound from
Core Structure Triazolo[4,5-d]pyrimidine Thiazolo[3,2-a]pyrimidine
Substituents Methyl-furan carboxylate Trimethoxybenzylidene, ethyl ester
Crystallinity Unreported Monoclinic (P2₁/c), density 1.363 g/cm³
Applications Unspecified Photophysical probes, enzyme inhibitors

Analysis : The trimethoxybenzylidene group in ’s compound likely enhances π-π stacking and UV absorption, making it suitable for optical applications. The target compound’s methyl-furan carboxylate may offer better metabolic stability than the ethyl ester in . Crystallographic data () suggest that bulky substituents like trimethoxybenzylidene influence packing efficiency, which could inform formulation strategies for the target compound .

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